Dichlorofluoromethane

Catalog No.
S577099
CAS No.
75-43-4
M.F
CHCl2F
M. Wt
102.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorofluoromethane

CAS Number

75-43-4

Product Name

Dichlorofluoromethane

IUPAC Name

dichloro(fluoro)methane

Molecular Formula

CHCl2F

Molecular Weight

102.92 g/mol

InChI

InChI=1S/CHCl2F/c2-1(3)4/h1H

InChI Key

UMNKXPULIDJLSU-UHFFFAOYSA-N

SMILES

C(F)(Cl)Cl

Solubility

0.7 % at 86° F (NIOSH, 2016)
0.18 M
In water, 1.88X10+04 mg/L at 25 °C
Soluble in carbon tetrachloride
69 parts/100 parts acetic acid; 108 parts/100 parts dioxane
> 10% in ethyl alcohol; > 10% in ethyl ether;> 10% in chloroform
0.95% weight at 25 deg in water
Solubility in water, g/100ml at 20 °C: 1 (poor)
(86°F): 0.7%

Synonyms

dichlorofluoromethane, fluorodichloromethane, Freon 21

Canonical SMILES

C(F)(Cl)Cl
  • Propellant in Aerosol Sprays: Prior to the 1970s, CFC-12 was a common propellant in scientific research aerosol sprays used for applications like:
    • Chromatography: CFC-12 propelled mobile phases in gas chromatography for the separation and analysis of various chemicals .
    • Spraying Cryosections: In cryogenics research, it was used to spray liquid nitrogen onto tissue samples to create cryosections for microscopic analysis .
  • Refrigerant in Scientific Equipment: Due to its non-toxic, non-flammable, and efficient cooling properties, CFC-12 was commonly used as a refrigerant in:
    • Low-temperature freezers: Maintaining ultra-low temperatures for research purposes in fields like biology, medicine, and materials science .
    • Environmental chambers: Simulating specific temperature and humidity conditions for various environmental studies .

Dichlorofluoromethane, also known as dichlorodifluoromethane or by its commercial name Freon 12, is a chlorofluorocarbon compound with the chemical formula CCl2F2\text{CCl}_2\text{F}_2. It is a colorless, odorless gas at room temperature and is primarily used as a refrigerant and aerosol propellant. The compound is produced through the reaction of carbon tetrachloride with hydrogen fluoride, typically in the presence of a catalyst such as antimony pentachloride. Its critical temperature is 178.5 °C, and it has a boiling point of -21.6 °F at standard atmospheric pressure .

Dichlorofluoromethane is considered a hazardous substance due to several factors:

  • Inhalation hazard: Exposure to high concentrations can cause dizziness, nausea, cardiac problems, and even death by displacing oxygen in the lungs [].
  • Skin contact: Liquid dichlorofluoromethane can cause frostbite [].
  • Environmental impact: Dichlorofluoromethane has been implicated in ozone depletion in the Earth's stratosphere []. Due to its ozone-depleting potential, its production and use have been largely phased out by international agreements [].
, particularly in the presence of heat or other reactive agents. Notable reactions include:

  • Decomposition Reactions: Under high temperatures, dichlorofluoromethane can decompose to produce toxic byproducts such as phosgene gas.
  • Hydrated Electron Reaction: It reacts with hydrated electrons in the gas phase, forming complexes that are studied for their thermodynamic properties .
  • Pyrolysis: When mixed with chlorofluoromethane, it can yield hexafluorobenzene and hydrochloric acid through pyrolysis:
    3CHCl2F+3CH2ClFC6F6+9HCl3\text{CHCl}_2\text{F}+3\text{CH}_2\text{ClF}\rightarrow \text{C}_6\text{F}_6+9\text{HCl} .

Dichlorofluoromethane exhibits significant biological activity primarily due to its toxicity. Inhalation can lead to symptoms such as dizziness, light-headedness, and potential narcosis at high concentrations (≥10% in air) . Its toxicity profile is comparable to that of chloroform, making it a hazardous substance in environments where exposure may occur. The compound does not have any beneficial biological roles and is primarily viewed as a toxic environmental contaminant.

The synthesis of dichlorofluoromethane is typically achieved through halogenation reactions:

  • Fluorination of Chloroform:
    CHCl3+HFCHCl2F+HCl\text{CHCl}_3+\text{HF}\rightarrow \text{CHCl}_2\text{F}+\text{HCl}
    This reaction uses hydrogen fluoride to replace one chlorine atom in chloroform with a fluorine atom.
  • Reaction of Carbon Tetrachloride with Hydrogen Fluoride:
    CCl4+2HFCCl2F2+2HCl\text{CCl}_4+2\text{HF}\rightarrow \text{CCl}_2\text{F}_2+2\text{HCl}
    This method yields dichlorofluoromethane along with hydrochloric acid as a byproduct .

Historically, dichlorofluoromethane was widely used in various applications:

  • Refrigeration: It served as a primary refrigerant in air conditioning and refrigeration systems.
  • Aerosol Propellant: Utilized in aerosol sprays for its ability to create a fine mist.
  • Fire Retardant: Limited use in fire suppression systems, especially in submarines and aircraft .

Studies on the interactions of dichlorofluoromethane reveal its reactivity with various substances:

  • Reactivity with Metals: It reacts vigorously with chemically active metals like sodium and aluminum under specific conditions, leading to self-sustaining reactions that can generate sufficient heat to melt metals .
  • Environmental Impact Studies: Research indicates that dichlorofluoromethane contributes to ozone layer depletion and has been monitored for its atmospheric concentrations post-regulation.

Similar Compounds: Comparison

Dichlorofluoromethane shares similarities with several other halogenated compounds. Here’s a comparison highlighting its uniqueness:

Compound NameFormulaOzone Depletion PotentialMain Uses
DichlorofluoromethaneCCl2F2\text{CCl}_2\text{F}_20.04Refrigerant, aerosol propellant
TrichlorofluoromethaneCCl3F\text{CCl}_3\text{F}0.8Refrigerant
ChlorodifluoromethaneCHClF2\text{CHClF}_20.05Refrigerant
TetrafluoromethaneCF4\text{CF}_40Insulating gas
DichloroethyleneC2H2Cl2\text{C}_2\text{H}_2\text{Cl}_20Solvent

Dichlorofluoromethane is unique due to its specific combination of chlorine and fluorine atoms, which gives it distinct physical properties and environmental impacts compared to similar compounds. Its phase-out reflects growing environmental awareness regarding ozone depletion caused by chlorofluorocarbons .

Molecular Structure and Bonding Characteristics

Dichlorofluoromethane possesses a tetrahedral molecular geometry, which is characteristic of carbon compounds with sp³ hybridization [17]. The central carbon atom forms single covalent bonds with one hydrogen atom, one fluorine atom, and two chlorine atoms [9]. This arrangement results in a three-dimensional structure with specific bond angles and lengths that influence the compound's overall properties [17] [20].

The bond lengths in dichlorofluoromethane reflect the atomic radii and electronegativity differences between the constituent atoms. The carbon-chlorine (C-Cl) bond length is approximately 1.74 Å, while the carbon-fluorine (C-F) bond length is shorter at approximately 1.35 Å due to fluorine's smaller atomic radius and higher electronegativity [20]. The carbon-hydrogen (C-H) bond measures approximately 1.09 Å, which is typical for sp³ hybridized carbon-hydrogen bonds [17] [20].

The bond angles in dichlorofluoromethane deviate slightly from the ideal tetrahedral angle of 109.5°. The chlorine-carbon-chlorine (Cl-C-Cl) bond angle is approximately 112°, which is larger than the ideal tetrahedral angle due to the greater steric repulsion between the larger chlorine atoms [19] [20]. Conversely, the fluorine-carbon-hydrogen (F-C-H) bond angle is approximately 108°, slightly smaller than the ideal tetrahedral angle [19].

Table 1: Molecular Structure Parameters of Dichlorofluoromethane

ParameterValue
Molecular GeometryTetrahedral
Bond Length (C-Cl)~1.74 Å
Bond Length (C-F)~1.35 Å
Bond Length (C-H)~1.09 Å
Bond Angle (Cl-C-Cl)~112°
Bond Angle (F-C-H)~108°
Hybridization of Carbonsp³

The electronegativity differences between carbon and the halogen atoms (fluorine and chlorine) create polar bonds, resulting in an overall molecular dipole moment [9] [17]. The carbon-fluorine bond is particularly polar due to fluorine's high electronegativity (3.98 on the Pauling scale), making it the most electronegative element in the periodic table [17] [19].

Thermodynamic Properties

Dichlorofluoromethane exhibits distinctive thermodynamic properties that determine its behavior under various temperature and pressure conditions [15] [16].

Phase Transition Behavior

The phase transition behavior of dichlorofluoromethane is characterized by specific temperature and pressure points at which the compound changes between solid, liquid, and gaseous states [9] [15]. At standard atmospheric pressure (1.013 bar), dichlorofluoromethane melts at -135°C, transitioning from a solid to a liquid state [15] [16]. The compound boils at 8.9°C under the same pressure conditions, converting from a liquid to a gaseous state [16] [18].

The enthalpy changes associated with these phase transitions provide insight into the energy requirements for these processes. The enthalpy of fusion (melting) is estimated to be approximately 5.1 kJ/mol, while the enthalpy of vaporization (boiling) is approximately 20.0 kJ/mol [15] [16]. These values reflect the energy required to overcome the intermolecular forces present in each phase [15].

Table 2: Phase Transition Behavior of Dichlorofluoromethane

Phase TransitionTemperature (°C)PressureEnthalpy Change (kJ/mol)
Solid to Liquid (Melting)-135.01.013 bar (standard pressure)~5.1 (estimated)
Liquid to Gas (Boiling)8.91.013 bar (standard pressure)~20.0 (estimated)
Solid to Gas (Sublimation)Occurs below triple pointBelow triple point pressureNot applicable
Critical Point178.4351.84 barNot applicable
Triple Point-135.01.741×10⁻⁶ barNot applicable

Sublimation, the direct transition from solid to gas, occurs at temperatures and pressures below the triple point of dichlorofluoromethane [15]. The triple point, where all three phases (solid, liquid, and gas) coexist in equilibrium, occurs at -135.0°C and 1.741×10⁻⁶ bar [15] [9].

Critical Point Parameters

The critical point of dichlorofluoromethane represents the conditions above which distinct liquid and gas phases no longer exist [6] [7]. Instead, a supercritical fluid with properties intermediate between those of a liquid and a gas is formed [7] [15].

For dichlorofluoromethane, the critical temperature (Tc) is 178.43°C (451.58 K), and the critical pressure (Pc) is 51.84 bar (5.184 MPa) [15] [9]. At these conditions, the critical density (ρc) is 525.12 kg/m³ [15]. The critical volume (Vc), which represents the molar volume at the critical point, is estimated to be approximately 196 cm³/mol [7] [15].

The critical compressibility factor (Zc), calculated as Zc = PcVc/RTc, is approximately 0.27, which is typical for polar molecules [7] [15]. This parameter provides insight into the deviation of dichlorofluoromethane from ideal gas behavior at the critical point [7].

Table 3: Critical Point Parameters of Dichlorofluoromethane

ParameterValue
Critical Temperature (Tc)178.43°C (451.58 K)
Critical Pressure (Pc)51.84 bar (5.184 MPa)
Critical Density (ρc)525.12 kg/m³
Critical Volume (Vc)~196 cm³/mol (estimated)
Critical Compressibility Factor (Zc)~0.27 (estimated)

These critical point parameters are essential for understanding the behavior of dichlorofluoromethane under extreme conditions and for designing processes involving this compound [6] [7].

Spectroscopic Profiles

Spectroscopic techniques provide valuable information about the molecular structure and bonding characteristics of dichlorofluoromethane [11] [14]. These techniques include infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, which reveal distinct spectral signatures characteristic of this compound [11] [12].

Infrared Absorption Characteristics

Infrared spectroscopy is a powerful tool for identifying the functional groups and bonding patterns in dichlorofluoromethane [11] [14]. The IR spectrum of this compound exhibits several characteristic absorption bands corresponding to various vibrational modes of the molecule [11] [21].

The carbon-hydrogen (C-H) stretching vibration appears at approximately 3000 cm⁻¹, which is typical for sp³ hybridized C-H bonds [14] [21]. The carbon-fluorine (C-F) stretching vibration produces a strong absorption band in the range of 1000-1100 cm⁻¹, reflecting the high bond strength and polarity of the C-F bond [11] [14].

The carbon-chlorine (C-Cl) stretching vibrations manifest as strong absorption bands in the fingerprint region of the spectrum [14] [21]. The symmetric C-Cl stretching mode appears at approximately 700-800 cm⁻¹, while the asymmetric stretching mode is observed at approximately 600-700 cm⁻¹ [11] [21].

Table 4: Infrared Absorption Characteristics of Dichlorofluoromethane

Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H Stretching~3000Medium
C-F Stretching~1000-1100Strong
C-Cl Symmetric Stretching~700-800Strong
C-Cl Asymmetric Stretching~600-700Strong
H-C-F Bending~1300-1400Medium
H-C-Cl Bending~1200-1300Medium
Cl-C-Cl Bending~300-400Weak

The bending vibrations of dichlorofluoromethane also produce characteristic absorption bands [14] [21]. The hydrogen-carbon-fluorine (H-C-F) bending mode appears at approximately 1300-1400 cm⁻¹, while the hydrogen-carbon-chlorine (H-C-Cl) bending mode is observed at approximately 1200-1300 cm⁻¹ [14]. The chlorine-carbon-chlorine (Cl-C-Cl) bending vibration produces a weak absorption band at approximately 300-400 cm⁻¹ [11] [21].

High-resolution Fourier transform infrared (FTIR) spectroscopy has been employed to study the fine structure of these absorption bands, revealing rotational-vibrational transitions that provide detailed information about the molecular structure and dynamics of dichlorofluoromethane [11] [21].

Nuclear Magnetic Resonance Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into the electronic environment of the atoms in dichlorofluoromethane [12] [22]. This technique exploits the magnetic properties of certain nuclei, such as hydrogen-1 (¹H), fluorine-19 (¹⁹F), and carbon-13 (¹³C), to probe the molecular structure [12] [22].

The ¹H NMR spectrum of dichlorofluoromethane exhibits a characteristic signal for the single hydrogen atom at approximately 6-7 parts per million (ppm) relative to tetramethylsilane (TMS) [12] [22]. This signal appears as a doublet due to coupling with the adjacent fluorine atom, with a coupling constant (J(H-F)) of approximately 40-50 Hz [12].

The ¹⁹F NMR spectrum shows a signal at approximately -70 to -80 ppm relative to trichlorofluoromethane (CFCl₃) [22]. This signal appears as a doublet due to coupling with the hydrogen atom, with a coupling constant (J(F-H)) matching that observed in the ¹H NMR spectrum [12] [22].

The ¹³C NMR spectrum displays a signal for the central carbon atom at approximately 70-90 ppm relative to TMS [12] [22]. This signal appears as a doublet of doublets due to coupling with both the hydrogen and fluorine atoms, with coupling constants J(C-H) of approximately 180-200 Hz and J(C-F) of approximately 280-320 Hz [12].

Table 5: Nuclear Magnetic Resonance Signatures of Dichlorofluoromethane

NucleusChemical ShiftCoupling ConstantsCharacteristic Features
¹H~6-7 ppm (relative to TMS)J(H-F) ≈ 40-50 Hz, J(H-C) ≈ 180-200 HzDoublet due to coupling with F
¹⁹F~-70 to -80 ppm (relative to CFCl₃)J(F-H) ≈ 40-50 Hz, J(F-C) ≈ 280-320 HzDoublet due to coupling with H
¹³C~70-90 ppm (relative to TMS)J(C-H) ≈ 180-200 Hz, J(C-F) ≈ 280-320 HzDoublet of doublets due to coupling with H and F
³⁵ClNot typically measured due to quadrupolar relaxationNot applicableBroad signal due to quadrupolar relaxation

The chlorine-35 (³⁵Cl) nucleus is not typically observed in conventional NMR experiments due to its quadrupolar nature, which leads to rapid relaxation and broad, often undetectable signals [12] [22]. However, specialized techniques can be employed to study the chlorine nuclei in dichlorofluoromethane [12].

Physical Description

Dichlorofluoromethane is a colorless, odorless gas. It is shipped as a liquid under its own vapor pressure. Contact with the liquid may cause frostbite to unprotected skin. It can asphyxiate by displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket.
COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
Colorless gas with a slight, ether-like odor.
Colorless gas with a slight, ether-like odor. [Note: A liquid below 48°F. Shipped as a liquefied compressed gas.]

Color/Form

Colorless heavy gas
Colorless gas ... [Note: A liquid below 48 degrees F. Shipped as a liquefied compressed gas]

XLogP3

2

Boiling Point

48 °F at 760 mm Hg (USCG, 1999)
8.9 °C
48°F

Vapor Density

3.82 (Air = 1)
Relative vapor density (air = 1): 3.8
3.57

Density

1.48 at 68 °F (USCG, 1999)
1.48
3.57(relative gas density)

LogP

1.55 (LogP)
log Kow = 1.55
1.55

Odor

... Slight ether-like odor ...

Melting Point

-211 °F (USCG, 1999)
-135.0 °C
-130.4 °C
-135 °C
-211°F

UNII

7GAO4CRJ0B

GHS Hazard Statements

Aggregated GHS information provided by 113 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 113 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 112 of 113 companies with hazard statement code(s):;
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H420 (33.93%): Harms public health and the environment by destroying ozone in the upper atmosphere [Warning Hazardous to the ozone layer];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Dichlorofluoromethane is a colorless heavy gas. It has a slight odor like ether. Dichlorofluoromethane is very soluble in water. USE: Dichlorofluoromethane has been used as a refrigerant, solvent, propellant for aerosol sprays, and heat exchange fluid. It is being phased out as an inert ingredient in pesticides for nonfood uses as a propellant for aerosol sprays. In accordance with the Montreal Protocol, dichlorofluoromethane will no longer be produced or imported into the United States after 2015, except for its use in equipment manufactured before 2020. No production or importation will be allowed after 2030. EXPOSURE: People may be exposed to dichlorofluoromethane through inhalation. If dichlorofluoromethane is released to the environment it will slowly be broken down in air. As a result of its being stable in air, it can spread throughout the globe. About 5% of the dichlorofluoromethane released in air will diffuse to the stratosphere where it is broken down into other chemicals where it will cause ozone depletion. Dichlorofluoromethane will volatilize from soil and water surfaces. It is expected to be highly mobile in soil. Dichlorofluoromethane may be broken down slowly by microorganisms in soil. It will not be broken down by microorganisms in water. Dichlorofluoromethane breaks down very slowly in water. It will not build up in tissues of aquatic organisms. RISK: Breathing in very high concentrations of dichlorofluoromethane for short periods of time may cause confusion, incoordination, tremors, unconsciousness, irregular heartbeat, and death in some cases. Liver damage was observed in laboratory animals who breathed in high concentrations of dichlorofluoromethane for six hours a day for several weeks. Abortions occurred after laboratory animals breathed in high concentrations of dichlorofluoromethane for six hours a day for several days during pregnancy. The potential for dichlorofluormethane to cause cancer in laboratory animals has not been tested. The potential for dichlorofluoromethane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, nor the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

2217.93 mm Hg (USCG, 1999)
1.36e+03 mmHg
1360 mm Hg at 25 °C
Vapor pressure, kPa at 21 °C: 159
2217.93 mmHg
(70°F): 1.6 atm

Pictograms

Irritant

Compressed Gas;Irritant

Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol%): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; other gases, 2. /Chlorofluoroalkanes/

Other CAS

75-43-4

Wikipedia

Dichlorofluoromethane

Methods of Manufacturing

Reaction of chloroform and hydrogen fluoride.
The most important commercial method for manufacturing /chlorofluoro carbons/ is the successive replacement of chlorine by fluorine using hydrogen fluoride ... CHCl2F /Freon 21/ is produced by reacting chloroform with HF

General Manufacturing Information

Methane, dichlorofluoro-: ACTIVE
Per 40 CFR 82, which implements the Montreal Protocol, dichlorofluoromethane will no longer be produced or imported in the United States after 2015, except for its use as a refrigerant in equipment manufactured before 1/1/2020; no production or importing after 1/1/2030 will be allowed.

Analytic Laboratory Methods

Method: NIOSH 2516, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: dichlorofluoromethane; Matrix: air; Detection Limit: 0.05 mg/sample.
AOB Method VG-011-1. Halogenated and Aromatic Volatile Organic Compounds (VOCs) in Whole Gas Analyzed by Purge and Trap GC/ELCD/PID.
AREAL Method IP-1A. Determination of Volatile Organic Compounds (VOCs) in Indoor Air Using Stainless Steel Canisters; Capillary GC/MS; detection limit = ppb (quantity not specified).

Clinical Laboratory Methods

Volatiles are frequently abused as inhalants. The methods used for identification are generally nonspecific if analyzed concurrently with ethanol or require an additional analytical procedure that employs mass spectrometry. A previously published technique utilizing a capillary flow technology splitter to simultaneously quantitate and confirm ethyl alcohol by flame ionization and mass spectrometric detection after headspace sampling and gas chromatographic separation was evaluated for the detection of inhalants. Methanol, isopropanol, acetone, acetaldehyde, toluene, methyl ethyl ketone, isoamyl alcohol, isobutyl alcohol, n-butyl alcohol, 1,1-difluoroethane, 1,1,1-trifluoroethane, 1,1,1,2-tetrafluoroethane (Norflurane, HFC-134a), chloroethane, trichlorofluoromethane (Freon-11), dichlorodifluoromethane (Freon-12), dichlorofluoromethane (Freon-21), chlorodifluoromethane (Freon-22) and 1,2-dichlorotetrafluoroethane (Freon-114) were validated for qualitative identification by this method. The validation for qualitative identification included evaluation of matrix effects, sensitivity, carryover, specificity, repeatability and ruggedness/robustness.
Fluorocarbon determination in blood: gas chromatography with electron capture detection. Recovery of fluorocarbons added to blood ranged from 85 to 95%. Major sources of error are loss of pure fluorocarbon in preparation of the standards and changes in chromatographic response. /Fluorocarbons/

Storage Conditions

... MATERIALS MUST BE STORED IN PLACES THAT ARE COOL ... PROVIDE ADEQUATE VENTILATION ... FURTHER PRECAUTION IS TO LOCATE ... AREA ... AWAY FROM AREAS OF FIRE HAZARD ... .

Interactions

If inhalation occurs, epinephrine or other sympathomimetic amines and adrenergic activators should not be administered since they will further sensitize heart to development of arrhythmias. /Fluorocarbons/
Adrenaline should not be admin, because of the possibility of inducing cardiac arrhythmias or arrest. /Flourocarbons/

Stability Shelf Life

/Condition/ contributing to instability: heat.

Dates

Modify: 2023-08-15

Endodontic anesthesia in mandibular molars: a clinical study

H P Cohen, B Y Cha, L S Spångberg
PMID: 8245762   DOI: 10.1016/S0099-2399(06)81366-X

Abstract

Sixty-one mandibular molar teeth with clinically manifest pulpitis, which required endodontic therapy, were studied. Twenty-seven subjects received standard inferior alveolar nerve block (IANB) with 2% lidocaine HCI with 1:100,000 epinephrine and 34 subjects received IANB with 3% mepivacaine with no vasoconstrictor. Pulpal anesthesia was assessed with dichlorodifluormethane (DDM). Subjects who gave a positive response to DDM were given a periodontal ligament injection with 2% lidocaine with 1:100,000 epinephrine. This study showed that 3% mepivacaine HCI is as effective as 2% lidocaine HCI in achieving pulpal anesthesia in mandibular molars with IANB. Of a total 61 IANB with lip anesthesia, 23 subjects required periodontal ligament injection to achieve a negative response to DDM. It was concluded that lip anesthesia is not a reliable indicator of pulpal anesthesia. The use of DDM is a reliable method of determining true pulpal anesthesia.


Conduction blockade in myelinated fibers by gaseous and volatile substances

F G Carpenter
PMID: 2001003   DOI: 10.1152/ajpregu.1991.260.3.R540

Abstract

The minimum ambient partial pressure required to reversibly disrupt conducted responses in myelinated nerve fibers (Pblock) was determined for 11 gases and chloroform. For all but one substance, Pblock was inversely proportional to their nonaqueous solubility; large-diameter fibers were less vulnerable than fibers of small diameter. No "anesthetic" effect was displayed by SF6. At the Pblock for three of the agents, the time for completion of their anesthetic action (tb) was proportional to their lipid-to-aqueous solubility ratio. When the ratio was large, tb was longer than when the ratio was small; blockade became complete after the partial pressure of the agent in the lipid or nonaqueous phase of the axon membrane became equal to Pblock. The access of these substances to an nonaqueous site was neither pH nor frequency dependent, but in the case of SF6 access did appear to be limited by its molal volume.


Improper or classical hydrogen bonding? A comparative cryosolutions infrared study of the complexes of HCClF(2), HCCl(2)F, and HCCl(3) with dimethyl ether

Sofie N Delanoye, Wouter A Herrebout, Benjamin J van der Veken
PMID: 12071758   DOI: 10.1021/ja0125220

Abstract

Complexes of haloforms of the type HCCl(n)F(3-)(n) (n = 1-3) with dimethyl ether have been studied in liquid argon and liquid krypton, using infrared spectroscopy. For the haloform C[bond]H stretching mode, the complexation causes blue shifts of 10.6 and 4.8 cm(-1) for HCClF(2) and HCCl(2)F, respectively, while for HCCl(3) a red shift of 8.3 cm(-1) is observed. The ratio of the band areas of the haloform C[bond]H stretching in complex and monomer was determined to be 0.86(4) for HCClF(2), 33(3) for HCCl(2)F, and 56(3) for HCCl(3). These observations, combined with those for the HCF(3) complex with the same ether (J. Am. Chem. Soc. 2001, 123, 12290), have been analyzed using ab initio calculations at the MP2[double bond]FC/6-31G(d) level, and using some recent models for improper hydrogen bonding. Ab initio calculations on the haloforms embedded in a homogeneous electric field to model the influence of the ether suggest that the complexation shift of the haloform C[bond]H stretching is largely explained by the electric field effect induced by the electron donor in the proton donor. The model calculations also show that the electric field effect accounts for the observed intensity changes of the haloform C[bond]H stretches.


Different pharmacokinetics of dichlorofluoromethane (CFC 21) and chlorodifluoromethane (CFC 22)

H Peter, J G Filser, L von Szentpály, H J Wiegand
PMID: 3718233   DOI: 10.1007/BF00297122

Abstract

Inhalation pharmacokinetics of dichlorofluoromethane (CFC 21) and chlorodifluoromethane (CFC 22) were studied in male Wistar rats by use of a closed inhalation chamber system. CFC 21 was readily eliminated via metabolism. However, CFC 22 underwent no detectable metabolism; pretreatment of the rats with DDT or phenobarbital did not stimulate metabolic transformation of the compound. Hence, formation of biologically relevant amounts of reactive intermediates from CFC 22 as a mechanism of toxicity seems unlikely.


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